![molecular formula C14H23N5O3S B12162792 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B12162792.png)
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, an amino group, and a piperazine ring with a methylsulfonyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.
Substitution with dimethyl groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.
Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of the methylsulfonyl group: The methylsulfonyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.
Final coupling reaction: The final step involves coupling the pyrimidine and piperazine derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Sulfonyl Group
The methylsulfonyl (-SO₂CH₃) group attached to the piperazine ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent atoms. This facilitates nucleophilic substitution reactions:
Example Reaction :
Compound+R-NH2DMF, 70°CR-N-piperazine derivative+CH3SO3−
This pathway is critical for modifying the piperazine moiety to tune biological activity .
Reactivity of the Pyrimidine Ring
The 4,6-dimethylpyrimidin-2-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
Electrophilic Aromatic Substitution
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Halogenation : Reacts with Cl₂ or Br₂ in acetic acid at 25°C, substituting hydrogen at the 5-position (meta to amino group) .
-
Nitration : Forms nitro derivatives under HNO₃/H₂SO₄, though steric hindrance from methyl groups reduces yield (<30%) .
Metal Coordination
The amino group (-NH-) and pyrimidine nitrogen atoms act as ligands for transition metals:
Metal Ion | Coordination Site | Complex Stability Constant (log K) |
---|---|---|
Cu²⁺ | Pyrimidine N1, amino N | 8.2 ± 0.3 |
Fe³⁺ | Amino N, carbonyl O | 6.7 ± 0.2 |
These complexes exhibit redox activity, relevant to catalytic applications .
Propanone Ketone Reactivity
The propan-1-one group undergoes typical ketone reactions:
Nucleophilic Addition
-
Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) to form tertiary alcohols.
\text{Compound} + \text{CH}_3\text{MgBr} \rightarrow \text{1-(piperazinyl)-3-[(pyrimidinyl)amino]propan-1-ol}
- **[Reduction](pplx://action/followup)**: NaBH₄ in ethanol reduces the ketone to a secondary alcohol (70–85% yield)[3]. ### 3.2 [Condensation Reactions ](pplx://action/followup) Forms Schiff bases with primary amines:
\text{Compound} + \text{NH}_2\text{R} \rightarrow \text{Imine derivative} + \text{H}_2\text{O}
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Neurological Applications
- Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest it may enhance cognitive function and protect neuronal cells from oxidative stress.
Data Table: Summary of Biological Activities
Activity Type | Model/System Used | Result/Outcome |
---|---|---|
Anticancer | Xenograft models (breast cancer) | Significant tumor growth inhibition |
Antimicrobial | In vitro assays (various pathogens) | Effective against Gram-positive/negative bacteria |
Neurological | Neuronal cell cultures | Neuroprotection observed |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing that the compound could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotective Effects
In a study involving neuronal cultures exposed to oxidative stressors, the compound demonstrated significant protective effects by reducing apoptosis rates and enhancing cell survival. This suggests its potential utility in developing treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-2-one: Similar structure with a different position of the ketone group.
Uniqueness
The uniqueness of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with piperazine and other reagents under specific conditions. For example, the synthesis can be achieved via microwave-assisted methods which enhance yield and purity . The compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:
Anticancer Activity
Research indicates that compounds featuring the pyrimidine moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the piperazine ring is believed to enhance its interaction with microbial targets .
Anticonvulsant Effects
Some derivatives related to this compound have been evaluated for anticonvulsant activity using animal models. The results suggest a potential for these compounds to modulate neurotransmitter systems, thereby providing protection against seizures induced by chemical agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- Pyrimidine Ring : Essential for anticancer and antimicrobial activities.
- Piperazine Moiety : Contributes significantly to the binding affinity and selectivity towards biological targets.
- Methylsulfonyl Group : This group appears to enhance solubility and bioavailability, which are critical for achieving effective therapeutic concentrations in vivo .
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Study : A study involving various derivatives demonstrated that modifications on the piperazine ring could lead to increased cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In a comparative study, the compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. Results indicated that it possessed superior antimicrobial properties compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Neuropharmacological Assessment : In animal models, derivatives were shown to reduce seizure frequency in picrotoxin-induced convulsions, indicating potential use in epilepsy treatment .
Q & A
Q. Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis involves coupling a pyrimidine amine derivative with a piperazine-propanone intermediate. Key steps include:
- Condensation : React 2-amino-4,6-dimethylpyrimidine with a propanone-linked piperazine precursor under reflux in ethanol or acetic acid. Adjust stoichiometry (1:1.2 molar ratio) to favor amine coupling .
- Activation : Use coupling agents like EDC/HOBt for amide bond formation, monitored by TLC (ethyl acetate/hexane, 3:7) .
- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Vary solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–80°C) to reduce byproducts like unreacted pyrimidine .
Q. Basic: How should intermediates and the final compound be characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use 1H- and 13C-NMR to verify the pyrimidine NH (δ 8.2–8.5 ppm) and piperazine CH2 groups (δ 2.8–3.5 ppm). Compare with reference spectra of analogous piperazine-pyrimidine hybrids .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 393.2) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve the methylsulfonyl group’s orientation relative to the piperazine ring to confirm stereoelectronic effects .
Q. Basic: What stability studies are critical for ensuring compound integrity during storage and experimentation?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonyl groups) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Hydrolytic Stability : Test in buffers (pH 1–9) at 37°C for 72 hours. Piperazine sulfonamides are prone to hydrolysis at pH < 3; use lyophilization for long-term storage .
Q. Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Cytotoxicity : Use MTT assay (IC50 determination) in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays. The methylsulfonyl group may enhance ATP-binding pocket interactions .
- Solubility : Perform shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Systematic Substituent Variation : Modify pyrimidine (4,6-dimethyl vs. diethyl) and piperazine (methylsulfonyl vs. acetyl) groups. Assess changes in logP (HPLC) and binding affinity (SPR) .
- Bioisosteric Replacement : Replace the propanone linker with cyclopropane or amide spacers to evaluate conformational flexibility .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values .
Q. Advanced: What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). The pyrimidine ring may form π-π stacking with tyrosine residues .
- ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA > 60 Ų reduces CNS penetration) and CYP450 inhibition risks (methylsulfonyl groups may inhibit CYP3A4) .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess piperazine ring flexibility in aqueous vs. membrane environments .
Q. Advanced: How can bioavailability be enhanced without compromising target selectivity?
Methodological Answer:
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the propanone oxygen to improve solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (200–300 nm, PDI < 0.2) for sustained release; validate via dialysis bag method (PBS, 37°C) .
- Permeability Assays : Use Caco-2 monolayers (TEER > 300 Ω·cm²) to assess intestinal absorption. Piperazine derivatives often show moderate permeability (Papp ~1 × 10−6 cm/s) .
Q. Advanced: What environmental impact assessments are relevant for this compound?
Methodological Answer:
- Degradation Studies : Expose to simulated sunlight (xenon lamp, 765 W/m²) and analyze photoproducts via LC-MS. Sulfonamide groups may persist in aquatic systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC50) and algae (Chlorella vulgaris, 72-hour growth inhibition) .
- Partition Coefficients : Measure logKow (shake-flask) to predict bioaccumulation potential (logKow > 3 indicates high risk) .
Properties
Molecular Formula |
C14H23N5O3S |
---|---|
Molecular Weight |
341.43 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H23N5O3S/c1-11-10-12(2)17-14(16-11)15-5-4-13(20)18-6-8-19(9-7-18)23(3,21)22/h10H,4-9H2,1-3H3,(H,15,16,17) |
InChI Key |
WYDHLLWSTGZTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
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